3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H15BrN2O5S This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitrophenyl carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method involves the initial bromination of 4-ethoxybenzamide to introduce the bromine atom at the 3-position. This is followed by the introduction of the carbamothioyl group through a reaction with 2-methoxy-4-nitrophenyl isothiocyanate under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group, resulting in 3-bromo-4-ethoxy-N-[(2-amino-4-methoxyphenyl)carbamothioyl]benzamide.
Oxidation: Formation of hydroxyl derivatives.
Scientific Research Applications
3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the nitrophenyl group suggests potential interactions with nitroreductase enzymes, leading to the formation of reactive intermediates that can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-N-(2-methoxyphenyl)benzamide
- 3-bromo-4-ethoxy-N-(4-nitrophenyl)benzamide
- 3-bromo-4-ethoxy-N-(2-methylphenyl)benzamide
Uniqueness
3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both the nitrophenyl and carbamothioyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O5S/c1-3-26-14-7-4-10(8-12(14)18)16(22)20-17(27)19-13-6-5-11(21(23)24)9-15(13)25-2/h4-9H,3H2,1-2H3,(H2,19,20,22,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIPIEBAAZZOSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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